molecular formula C9H10BrClFN3 B12429887 Romifidine-d4 Hydrochloride

Romifidine-d4 Hydrochloride

Número de catálogo: B12429887
Peso molecular: 298.57 g/mol
Clave InChI: SDXVSIWCVTYYQN-HGFPCDIYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Actividad Biológica

Romifidine-d4 Hydrochloride exerts its effects by binding to α2-adrenergic receptors. This interaction leads to:

  • Decreased cAMP production
  • Inhibition of calcium channels
  • Activation of inwardly rectifying potassium channels

These molecular changes result in sedation and analgesia, particularly in large animals such as horses and camels .

Pharmacokinetics and Pharmacodynamics

Studies on romifidine in horses have revealed important pharmacokinetic properties:

ParameterValue
Terminal elimination half-life (t1/2β)138.2 (104.6-171.0) min
Central compartment volume (Vc)1.89 (0.93-2.39) L/kg
Peripheral compartment volume (V2)2.57 (1.71-4.19) L/kg
Maximum plasma concentration (Cmax)51.9 ± 13.1 ng/mL
Systemic clearance (Cl)32.4 (25.5-38.4) mL · min/kg

These values were obtained after intravenous administration of 80 μg/kg romifidine to horses .

Sedative Effects

Romifidine produces significant sedation in various animal species. In horses, sedation is characterized by:

  • Head ptosis lasting 150-180 minutes
  • Abnormal stance (base-wide stance of front, rear, or all 4 legs)
  • Separation of ear tips

The sedative effects are dose-dependent, with higher doses (120 μg/kg) producing more pronounced and longer-lasting effects compared to lower doses (40 μg/kg) .

Analgesic Effects

Romifidine demonstrates potent analgesic properties:

  • Increases latency time to hoof withdrawal in horses
  • Produces dose-dependent analgesia
  • At 40 μg/kg IV, analgesia is comparable to 20 μg/kg IV detomidine or 1.1 mg/kg IV xylazine
  • At 120 μg/kg IV, analgesia is comparable to 160 μg/kg IV detomidine

Case Study: Epidural Administration in Camels

A study on camels demonstrated the efficacy of epidural romifidine:

  • Dose: 50 μg/kg
  • Onset of perineal anti-nociception: 6.67 ± 0.33 min
  • Duration of analgesia: 158.33 ± 4.01 min
  • Anatomical extent: From chest to footpad, including tail, perineum, scrotum/vulva, and inguinal region

Combination with lidocaine (ROLD) showed similar duration (165 ± 3.87 min) but faster onset (4.00 ± 0.37 min) .

Cardiovascular Effects

Romifidine administration results in significant cardiovascular changes:

  • Reduction in heart rate
  • Decrease in cardiac index
  • Increase in mean arterial pressure

These effects correlate with plasma romifidine concentration .

Other Physiological Effects

Additional observed effects include:

  • Decreased respiratory rate
  • Sinus bradycardia or second-degree AV block
  • Purple mucous membranes (dose-dependent)
  • Decreased rectal temperature
  • Facial edema (due to venous congestion from lowered head position)

Propiedades

Fórmula molecular

C9H10BrClFN3

Peso molecular

298.57 g/mol

Nombre IUPAC

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;

Clave InChI

SDXVSIWCVTYYQN-HGFPCDIYSA-N

SMILES isomérico

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Br)F)([2H])[2H])[2H].Cl

SMILES canónico

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.